![molecular formula C16H21N3O B13949705 3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene: is a complex organic compound characterized by the presence of an azido group, a phenyl group, and multiple deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Incorporation of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions, often using deuterated solvents or reagents.
Cyclohexene Ring Formation: The cyclohexene ring is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azido group can be converted to other functional groups such as nitro or amino groups.
Reduction: Reduction reactions can convert the azido group to an amine, which can then participate in further chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s azido group can be used in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems without interfering with natural biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the development of drugs that target specific molecular pathways.
Industry
In industry, the compound’s unique properties could be utilized in the development of advanced materials, such as polymers with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in various applications, including drug development and materials science.
Comparison with Similar Compounds
Similar Compounds
3-azido-1-phenylpropane: Lacks the deuterium atoms and cyclohexene ring, making it less complex.
1-phenyl-2-azidoethane: Similar azido and phenyl groups but different overall structure.
4-methylcyclohexene: Contains the cyclohexene ring but lacks the azido and phenyl groups.
Uniqueness
The uniqueness of 3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene lies in its combination of an azido group, a phenyl group, and multiple deuterium atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
278.40 g/mol |
IUPAC Name |
3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene |
InChI |
InChI=1S/C16H21N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-4,6,8-10,13,15-16H,5,7,11-12H2,1H3/t13?,15?,16-/m1/s1/i5D2,6D,7D2,13D,15D |
InChI Key |
FINAKDZUDYXESF-PRPVVEEXSA-N |
Isomeric SMILES |
[2H]C1=CC(C(C(C1([2H])[2H])([2H])[2H])([2H])C)([2H])O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC=CC1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



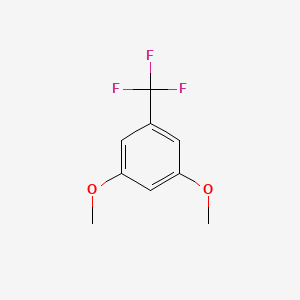
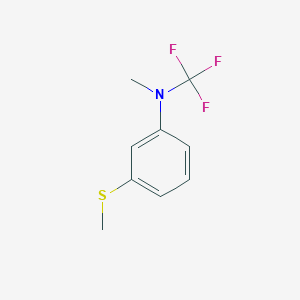
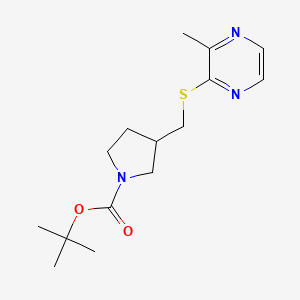

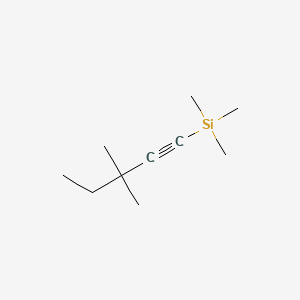
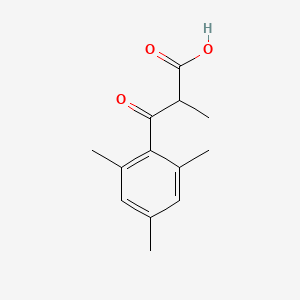
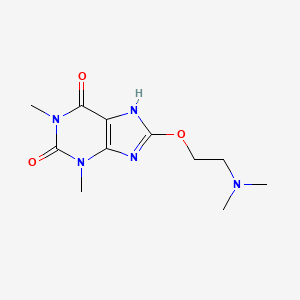
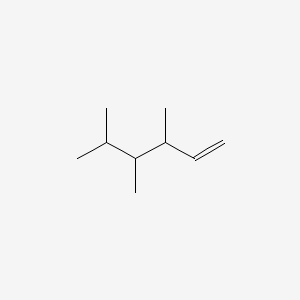

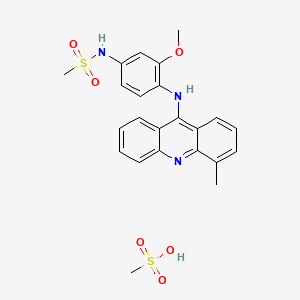

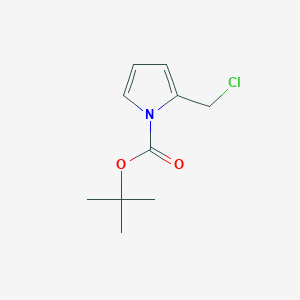
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
